molecular formula C18H36N4O3 B12702685 Acetamide, 2,2',2''-nitrilotris[N-butyl- CAS No. 39557-65-8

Acetamide, 2,2',2''-nitrilotris[N-butyl-

Cat. No.: B12702685
CAS No.: 39557-65-8
M. Wt: 356.5 g/mol
InChI Key: NYYGHZRYBYCBTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- typically involves the reaction of ammonia with acetyl chloride. The process begins by introducing ammonia gas into a solution of acetyl chloride under controlled conditions. This reaction produces an intermediate ammonium salt, which is then treated with either an acid or a base to yield the desired acetamide compound .

Industrial Production Methods: On an industrial scale, the production of ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- follows a similar synthetic route but is optimized for large-scale operations. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize yield and purity. The final product is often purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines .

Mechanism of Action

The mechanism by which ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- exerts its effects involves its interaction with molecular targets and pathways. The compound’s hydrophilic nature allows it to form hydrogen bonds with water molecules, facilitating its role in biochemical reactions. Additionally, its structure enables it to act as a catalyst, promoting the formation or breaking of chemical bonds in various reactions .

Comparison with Similar Compounds

  • Nitrilotriacetamide
  • Triglykolamidsaeure-triamid
  • Nitrilotri-essigsaeure-triamid
  • 2,2’,2’'-Nitrilotrisacetamide

Comparison: Compared to these similar compounds, ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- stands out due to its unique combination of solubility, reactivity, and low toxicity. Its ability to dissolve in both water and organic solvents makes it more versatile in various applications. Additionally, its lower toxicity profile makes it safer for use in biological and medical research .

Properties

CAS No.

39557-65-8

Molecular Formula

C18H36N4O3

Molecular Weight

356.5 g/mol

IUPAC Name

2-[bis[2-(butylamino)-2-oxoethyl]amino]-N-butylacetamide

InChI

InChI=1S/C18H36N4O3/c1-4-7-10-19-16(23)13-22(14-17(24)20-11-8-5-2)15-18(25)21-12-9-6-3/h4-15H2,1-3H3,(H,19,23)(H,20,24)(H,21,25)

InChI Key

NYYGHZRYBYCBTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CN(CC(=O)NCCCC)CC(=O)NCCCC

Origin of Product

United States

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